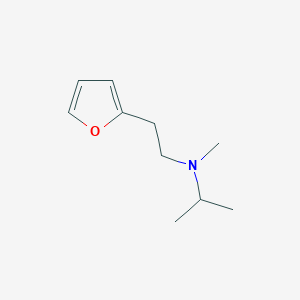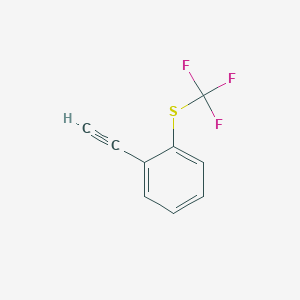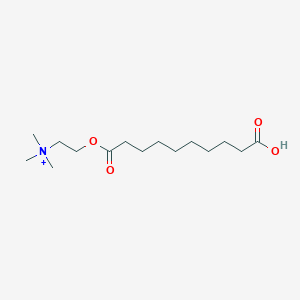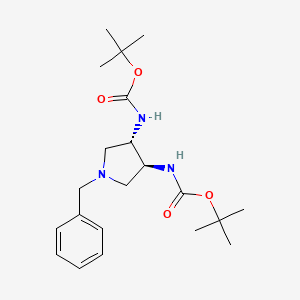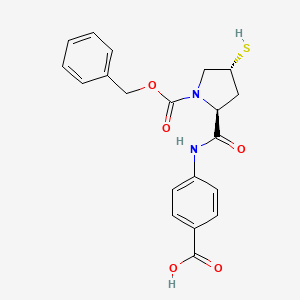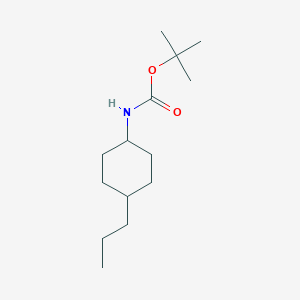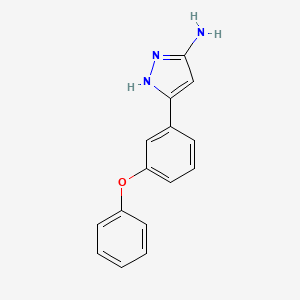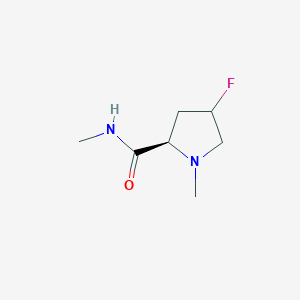
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide is a synthetic organic compound with a unique structure that includes a fluorine atom, a pyrrolidine ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and N,N-dimethylformamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carboxamide group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide: Similar structure but lacks one methyl group.
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H13FN2O |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
(2R)-4-fluoro-N,1-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H13FN2O/c1-9-7(11)6-3-5(8)4-10(6)2/h5-6H,3-4H2,1-2H3,(H,9,11)/t5?,6-/m1/s1 |
Clé InChI |
FAWXULFAUPASDA-PRJDIBJQSA-N |
SMILES isomérique |
CNC(=O)[C@H]1CC(CN1C)F |
SMILES canonique |
CNC(=O)C1CC(CN1C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


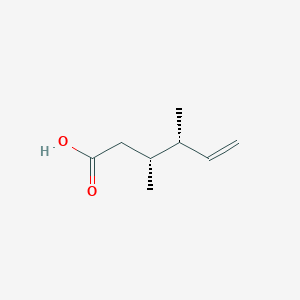


![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)

